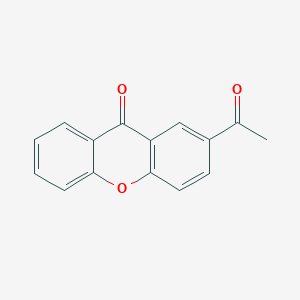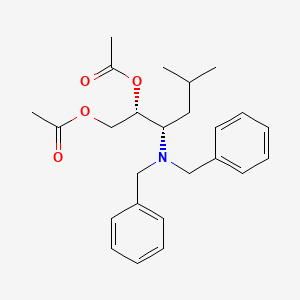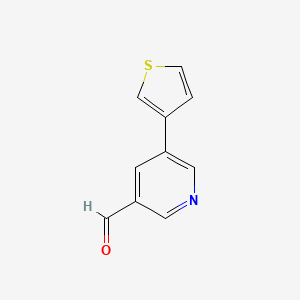
5-(Thiophen-3-yl)nicotinaldehyde
Vue d'ensemble
Description
5-(Thiophen-3-yl)nicotinaldehyde is a chemical compound . It has the molecular formula C10H7NOS and a molecular weight of 189.23 .
Synthesis Analysis
The synthesis of thiophene derivatives, including 5-(Thiophen-3-yl)nicotinaldehyde, often involves heterocyclization of various substrates . For instance, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .Molecular Structure Analysis
The molecular structure of 5-(Thiophen-3-yl)nicotinaldehyde can be analyzed using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set . The 3D structure of this compound is strongly influenced by long-range interactions .Chemical Reactions Analysis
Thiophene derivatives, including 5-(Thiophen-3-yl)nicotinaldehyde, are synthesized through various reactions such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Applications De Recherche Scientifique
Organic Chemistry
Thiophene derivatives are among the most important aromatic heterocyclic derivatives . They are used in the synthesis of various organic compounds. The synthesis of thiophene derivatives often involves the cyclization of functionalized alkynes .
Material Science
Thiophene derivatives find large application in material science . They are used in the development of organic semiconductors and in the fabrication of organic light-emitting diodes (OLEDs) .
Coordination Chemistry
Thiophene derivatives are also used in coordination chemistry . They can act as ligands to form coordination compounds with various metals .
Pharmacology
Many molecules incorporating the thiophene nucleus have shown important pharmacological activities . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors .
Antimicrobial Activity
Thiophene derivatives show high antimicrobial activity against various microbial infections .
Pharmacology
Thiophene derivatives, including potentially “5-(Thiophen-3-yl)nicotinaldehyde”, have been used in the development of various drugs . They have shown a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Organic Semiconductors
Thiophene derivatives play a significant role in the advancement of organic semiconductors . They have peculiar redox potentials and have found application as hole transport materials in OLED (organic light emitting diodes) , OFET (organic field-effect transistors) , and OPV (organic photovoltaics) .
Voltage-Gated Sodium Channel Blockers
Certain thiophene derivatives have been used as voltage-gated sodium channel blockers . They could potentially be used in the treatment of conditions like epilepsy, chronic pain, and certain types of psychiatric disorders.
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They can protect metals from corrosion, which is crucial in industries like oil and gas, water treatment, and many others.
Antineoplastic Agents
Thiophene derivatives have shown potential as antineoplastic agents . They could be used in the treatment of various types of cancer.
Antimicrobial Agents
Thiophene derivatives have shown high antimicrobial activity against various microbial infections .
Safety And Hazards
The safety data sheet (SDS) for 5-(Thiophen-3-yl)nicotinaldehyde includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Orientations Futures
Thiophene derivatives, including 5-(Thiophen-3-yl)nicotinaldehyde, have potential applications in various fields of research and industry. They have been shown to have a variety of biological effects, making them a focus of interest for medicinal chemists . Future research may focus on developing more efficient synthesis methods and exploring their potential biological activities.
Propriétés
IUPAC Name |
5-thiophen-3-ylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-6-8-3-10(5-11-4-8)9-1-2-13-7-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFSMPMSNJQXLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CN=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452988 | |
| Record name | 5-(Thiophen-3-yl)nicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Thiophen-3-yl)nicotinaldehyde | |
CAS RN |
342601-30-3 | |
| Record name | 5-(3-Thienyl)-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342601-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Thiophen-3-yl)nicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



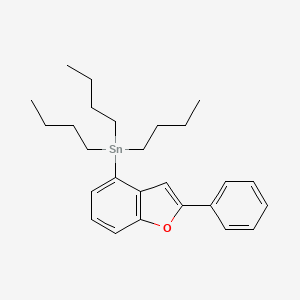
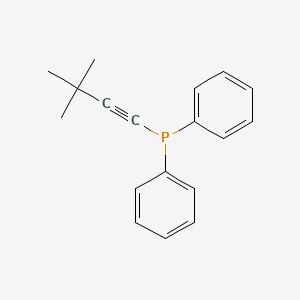
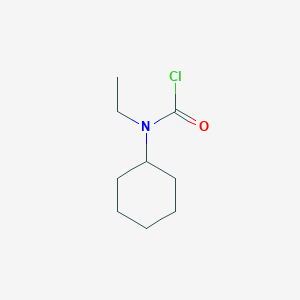
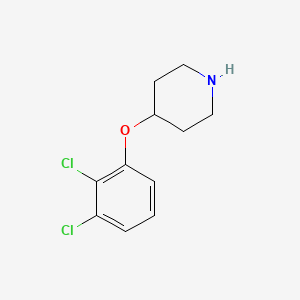
![3,4-Di(furan-2-yl)-1-(pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B1625275.png)
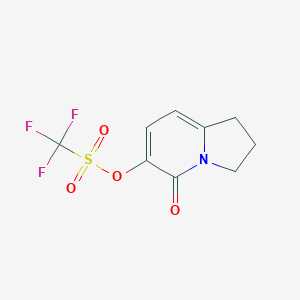
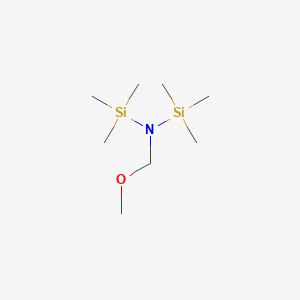
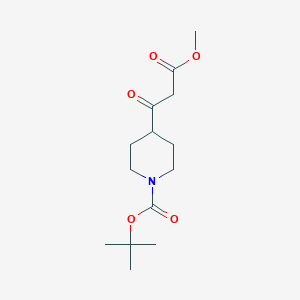
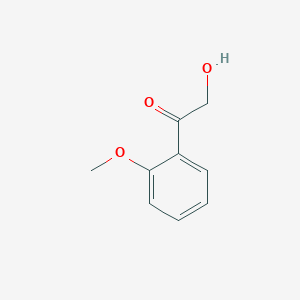
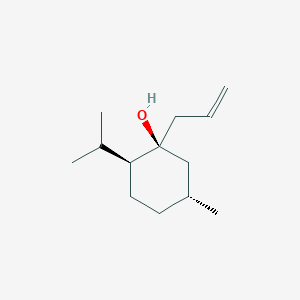
![2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole](/img/structure/B1625283.png)
![6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine](/img/structure/B1625286.png)
